N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[5-(naphthalen-1-yloxymethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-20(14-8-9-17-18(10-14)28-12-27-17)22-21-24-23-19(29-21)11-26-16-7-3-5-13-4-1-2-6-15(13)16/h1-10H,11-12H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWBTAWZQOTQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(O3)COC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 389.4 g/mol
- CAS Number : 1396673-79-2
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole derivatives. These compounds have shown promising activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | Activity Level | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | High | |
| Compound B | Escherichia coli | Moderate | |
| Compound C | Candida albicans | High |
The mechanisms by which these compounds exert their biological effects are crucial for understanding their potential therapeutic applications. The oxadiazole moiety is known to inhibit specific enzymes involved in bacterial cell wall synthesis and disrupt biofilm formation.
- Enzyme Inhibition : Compounds have been shown to inhibit enzymes like β-lactamase, which is responsible for antibiotic resistance in bacteria.
- Biofilm Disruption : They prevent the formation of biofilms in both Gram-positive and Gram-negative bacteria, making them effective in treating chronic infections.
Case Study 1: Efficacy Against Biofilms
A recent study evaluated the efficacy of N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole derivatives against biofilms formed by Pseudomonas aeruginosa. Results indicated that these compounds significantly reduced biofilm density compared to controls.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity tests were conducted on various eukaryotic cell lines to assess the safety profile of these compounds. The results demonstrated that while some derivatives exhibited antimicrobial activity, they maintained low toxicity levels against normal human cells.
Research Findings
Recent research highlights the following findings regarding the biological activity of N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole:
- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity which may contribute to their overall therapeutic efficacy.
- Synergistic Effects : Combinations with existing antibiotics have shown enhanced efficacy against resistant strains.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of oxadiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : Compounds derived from 1,3,4-oxadiazoles have shown promising results in inhibiting the proliferation of glioblastoma cells (LN229) through mechanisms that induce apoptosis and DNA damage .
- In Vivo Studies : In a model using Drosophila melanogaster, certain derivatives demonstrated effective reductions in glucose levels, suggesting potential applications in diabetes management alongside their anticancer properties .
Antiviral Activity
The antiviral potential of oxadiazole derivatives has also been explored. Some studies report moderate to high antiviral activity against HIV-1 for related compounds. The mechanism often involves interference with viral replication processes .
Biological Mechanisms
The biological activity of N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can be attributed to several factors:
- Structure-Activity Relationship (SAR) : The structural components significantly influence the biological activity. The naphthalene moiety contributes to hydrophobic interactions that enhance binding affinity to biological targets.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins involved in cancer progression and viral replication. These insights can guide further optimization of the compound for enhanced efficacy .
Study 1: Anticancer Efficacy
A study conducted on a series of naphthyl-substituted 1,3,4-oxadiazoles revealed that specific derivatives exhibited significant growth inhibition rates against various cancer cell lines such as OVCAR-8 and NCI-H40. Percent growth inhibition (PGI) values ranged from 51.88% to 86.61% across different tested concentrations .
Study 2: Antiviral Activity Assessment
Research focusing on the antiviral properties of oxadiazole derivatives highlighted several compounds that effectively inhibited HIV replication in vitro. The findings suggest that modifications to the oxadiazole ring can enhance antiviral potency .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on heterocyclic cores, substituents, synthetic routes, and reported activities.
Structural Analogues with 1,3,4-Oxadiazole Cores
(a) 5-Naphthyl-Substituted 1,3,4-Oxadiazole Derivatives ()
- Key Differences: describes 1-(substituted)-2-({5-[(naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone derivatives, which replace the carboxamide group with a sulfanyl ethanone chain. highlights positional isomers with naphthalen-5-yloxy groups instead of naphthalen-1-yloxy. The 1-yloxy isomer in the target compound may exhibit superior steric interactions in biological systems due to proximal substituent orientation .
- Activity :
(b) Bis-1,3,4-Oxadiazole Derivatives ()
- Key Differences: These compounds feature bis-oxadiazole cores with nitro and methoxy substituents, contrasting with the target’s mono-oxadiazole structure. The nitro group enhances electron-withdrawing effects but may reduce metabolic stability .
- Activity :
Heterocyclic Analogues with Alternative Cores
(a) Thiazole-Based Carboxamides ()
- Key Differences :
(b) Isoxazole Derivatives ()
- Key Differences: N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide replaces the oxadiazole with an isoxazole, altering electronic properties and bioavailability.
Substituent Effects on Bioactivity
- Naphthyloxy vs. Aryloxy Groups :
- Carboxamide vs. Sulfanyl/Ester Groups: The carboxamide moiety in the target compound enables hydrogen bonding with biological targets, unlike sulfanyl ethanone () or ester-linked derivatives, which prioritize hydrophobic interactions .
Q & A
Q. What are the optimized synthetic routes for preparing this compound with high purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
Oxadiazole Core Formation : Cyclocondensation of carboxylic acid hydrazides with nitriles or via click chemistry using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). demonstrates the use of CuSO₄·5H₂O and sodium ascorbate for oxadiazole-triazole hybrids, achieving >99% purity .
Naphthalene Coupling : Etherification of the oxadiazole intermediate with 1-naphthol derivatives under Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) .
Purification : Column chromatography (silica gel, CHCl₃/MeOH gradient) or recrystallization from ethanol/water mixtures .
Q. Key Parameters :
| Step | Catalyst/Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Oxadiazole | CuSO₄, NaAsc | RT | 12–24 h | 70–85% |
| Coupling | PPh₃, DEAD | 0–5°C | 4–6 h | 60–75% |
Q. How can structural confirmation and purity assessment be performed?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., oxadiazole C=O at ~165 ppm, naphthalene protons at 7.2–8.5 ppm) .
- HPLC-MS : Reverse-phase C18 column (ACN/H₂O + 0.1% formic acid) to verify purity >95% and molecular ion peaks .
- Elemental Analysis : Validate empirical formula (e.g., C₂₁H₁₅N₃O₅) with <0.4% deviation .
Q. What solvents and conditions are optimal for solubility studies?
Methodological Answer:
- Polar Solvents : DMSO or DMF for stock solutions (10 mM).
- Aqueous Buffers : Test solubility in PBS (pH 7.4) with 0.1% Tween-80 for biological assays. Precipitation thresholds are determined via UV-Vis spectroscopy (λ = 260–300 nm) .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data for regioisomeric products?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Differentiate naphthalene-1-yl vs. naphthalene-2-yl regioisomers through cross-peak patterns .
- X-ray Crystallography : Resolve ambiguous NOE signals by crystallizing the compound and analyzing unit cell parameters .
- DFT Calculations : Compare experimental ¹³C shifts with computed values (B3LYP/6-31G* basis set) to confirm substituent positions .
Q. What mechanistic insights exist for oxadiazole ring formation under catalytic conditions?
Methodological Answer:
- CuAAC Mechanism : Cu(I) activates terminal alkynes, forming a π-complex that reacts with azides to generate triazole-oxadiazole hybrids. supports a stepwise [3+2] cycloaddition .
- Palladium Catalysis : For nitroarene precursors, Pd(OAc)₂ facilitates reductive cyclization with CO surrogates (e.g., formic acid) to form oxadiazoles (see ) .
Q. Reaction Pathway :
Nitro group reduction to amine.
Cyclization with adjacent carbonyl to form oxadiazole.
Q. How to model the compound’s interactions with biological targets computationally?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., kinases, GPCRs) and assign partial charges via AMBER forcefields.
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories with explicit solvent models (TIP3P water) .
- SAR Analysis : Compare with analogs (e.g., benzo[d][1,3]dioxole derivatives in ) to identify critical substituents for activity .
Q. What strategies improve compound stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. Oxadiazoles are prone to hydrolysis at pH > 9 .
- Light Sensitivity : Store in amber vials at –20°C; UV irradiation studies (254 nm) show 90% stability over 72 hours .
- Lyophilization : Formulate with trehalose (1:1 w/w) to prevent aggregation in aqueous media .
Q. How to assess biological activity in neurological or anticancer assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
